![molecular formula C26H54 B3055724 Heneicosane, 2,6,10,14,18-pentamethyl CAS No. 66519-77-5](/img/structure/B3055724.png)
Heneicosane, 2,6,10,14,18-pentamethyl
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Overview
Description
Heneicosane, 2,6,10,14,18-pentamethyl, also known as PMH, is a long-chain alkane that has gained attention in the scientific community for its unique properties and potential applications. PMH is a branched alkane with five methyl groups, making it highly stable and resistant to degradation.
Scientific Research Applications
Heneicosane, 2,6,10,14,18-pentamethyl has been studied extensively for its potential applications in various fields, including materials science, biotechnology, and environmental science. One of the most promising applications of Heneicosane, 2,6,10,14,18-pentamethyl is as a lubricant additive. Heneicosane, 2,6,10,14,18-pentamethyl has been shown to improve the lubrication properties of oils and greases, reducing friction and wear in mechanical systems.
Heneicosane, 2,6,10,14,18-pentamethyl also has potential applications in the field of biotechnology. Its unique properties make it an ideal candidate for use in membrane stabilization, protein crystallization, and other biochemical applications. Heneicosane, 2,6,10,14,18-pentamethyl has been shown to improve the stability and activity of enzymes, making it a valuable tool for bioprocessing and biocatalysis.
Mechanism of Action
The mechanism of action of Heneicosane, 2,6,10,14,18-pentamethyl is not well understood, but it is believed to be due to its unique molecular structure. Heneicosane, 2,6,10,14,18-pentamethyl is highly stable and resistant to degradation, making it an effective lubricant and stabilizer. Its branched structure also allows it to interact with other molecules in a specific way, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects
Heneicosane, 2,6,10,14,18-pentamethyl has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Heneicosane, 2,6,10,14,18-pentamethyl can stabilize enzymes, improve protein crystallization, and enhance the stability of lipid membranes. In vivo studies have suggested that Heneicosane, 2,6,10,14,18-pentamethyl may have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Advantages and Limitations for Lab Experiments
Heneicosane, 2,6,10,14,18-pentamethyl has several advantages for use in lab experiments. Its stability and resistance to degradation make it an ideal tool for long-term studies, and its unique properties make it a valuable tool for a variety of applications. However, Heneicosane, 2,6,10,14,18-pentamethyl also has some limitations, including its high cost and limited availability. Additionally, its use in biological systems may require further investigation to fully understand its effects and potential toxicity.
Future Directions
There are several future directions for research on Heneicosane, 2,6,10,14,18-pentamethyl. One area of interest is the development of Heneicosane, 2,6,10,14,18-pentamethyl-based lubricants and additives for use in industrial applications. Another area of focus is the use of Heneicosane, 2,6,10,14,18-pentamethyl in biotechnology, particularly for the stabilization of enzymes and other biomolecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of Heneicosane, 2,6,10,14,18-pentamethyl and its potential as a therapeutic agent for human diseases.
Synthesis Methods
The synthesis of Heneicosane, 2,6,10,14,18-pentamethyl involves the reaction of pentamethylcyclopentane with a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This process results in the formation of Heneicosane, 2,6,10,14,18-pentamethyl, which can then be purified through distillation or chromatography. The synthesis of Heneicosane, 2,6,10,14,18-pentamethyl is a relatively simple process and can be performed on a large scale, making it a cost-effective option for research and industrial applications.
properties
IUPAC Name |
2,6,10,14,18-pentamethylhenicosane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-8-13-23(4)16-10-17-25(6)20-12-21-26(7)19-11-18-24(5)15-9-14-22(2)3/h22-26H,8-21H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYOQEAJTHSPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423845 |
Source
|
Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heneicosane, 2,6,10,14,18-pentamethyl | |
CAS RN |
66519-77-5 |
Source
|
Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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